molecular formula C12H17NO B2840452 4-(Piperidin-2-ylmethyl)phenol CAS No. 782406-03-5

4-(Piperidin-2-ylmethyl)phenol

Cat. No.: B2840452
CAS No.: 782406-03-5
M. Wt: 191.274
InChI Key: JWPJAOZGRNAHFQ-UHFFFAOYSA-N
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Description

4-(Piperidin-2-ylmethyl)phenol is an organic compound that features a piperidine ring attached to a phenol group through a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and phenol moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-2-ylmethyl)phenol typically involves the reaction of piperidine with a suitable phenol derivative. One common method is the Mannich reaction, where piperidine, formaldehyde, and phenol are reacted under acidic conditions to form the desired product. The reaction can be represented as follows:

Piperidine+Formaldehyde+Phenol4(Piperidin-2-ylmethyl)phenol\text{Piperidine} + \text{Formaldehyde} + \text{Phenol} \rightarrow 4-(\text{Piperidin-2-ylmethyl})\text{phenol} Piperidine+Formaldehyde+Phenol→4−(Piperidin-2-ylmethyl)phenol

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or metal catalysts can be employed to facilitate the reaction. The use of high-pressure reactors and optimized temperature conditions can further improve the production scale.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenol moiety, leading to the formation of quinones.

    Reduction: The compound can be reduced to form various hydrogenated derivatives, especially at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated piperidine derivatives.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-(Piperidin-2-ylmethyl)phenol has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: It is investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-2-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance lipophilicity and membrane permeability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-(Piperidin-1-ylmethyl)phenol
  • 4-(Piperidin-3-ylmethyl)phenol
  • 4-(Piperidin-4-ylmethyl)phenol

Comparison: 4-(Piperidin-2-ylmethyl)phenol is unique due to the position of the piperidine ring attachment, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets. The specific positioning of the piperidine ring can also affect the compound’s stability and solubility.

Properties

IUPAC Name

4-(piperidin-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h4-7,11,13-14H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPJAOZGRNAHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782406-03-5
Record name 4-[(piperidin-2-yl)methyl]phenol
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